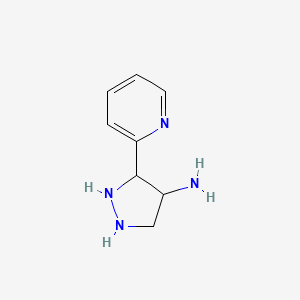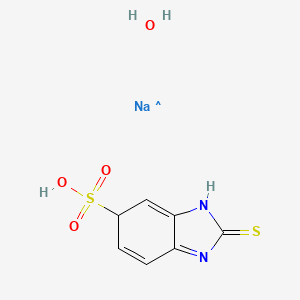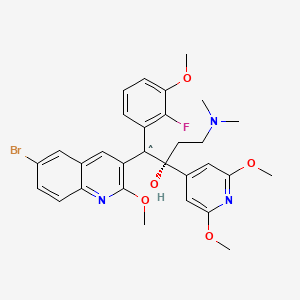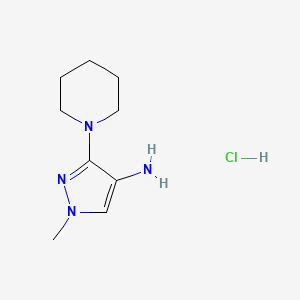
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is a chiral compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a bicyclic naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol typically involves the bromination of a suitable precursor, followed by the introduction of hydroxyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination. The hydroxyl groups are introduced through subsequent reactions, such as hydrolysis or oxidation, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, hydrogenated derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors.
Comparison with Similar Compounds
Similar Compounds
®-(+)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The enantiomer of the compound with similar structural features but different optical activity.
3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: The racemic mixture containing both enantiomers.
3,3-Dichloro-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(S)-(-)-3,3-Dibromo-5,5,6,6,7,7,8,8-octahydro-1,1-bi-2,2-naphthalenediol is unique due to its specific chiral configuration and the presence of bromine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H20Br2O2S |
|---|---|
Molecular Weight |
484.2 g/mol |
InChI |
InChI=1S/C20H20Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h9-10,23-24H,1-8H2; |
InChI Key |
ITEQSFFMJAVCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br.[S] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


